Amustaline

Vue d'ensemble

Description

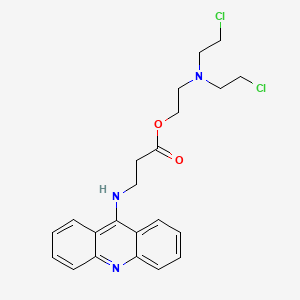

L’amustaline, également connue sous le nom de S-303, est un composé chimique principalement utilisé dans la technologie de réduction des agents pathogènes pour les produits sanguins. Elle est conçue pour inactiver un large spectre d’agents infectieux et de leucocytes dans les concentrés de globules rouges. Ce composé a suscité un intérêt considérable en raison de sa capacité à améliorer la sécurité des transfusions sanguines en réduisant le risque d’infections transmises par transfusion.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’amustaline est synthétisée par une série de réactions chimiques impliquant un ancrage acridine, un groupe bis-alkylant et un chaînon de liaison en chaîne carbonée flexible. La synthèse commence par la préparation de l’ancrage acridine, qui est ensuite couplé au groupe bis-alkylant par une série de réactions de substitution nucléophile. L’étape finale consiste à fixer le chaînon de liaison en chaîne carbonée flexible, qui contient une liaison ester labile qui s’hydrolyse à pH neutre pour donner des produits de dégradation non réactifs .

Méthodes de production industrielle

La production industrielle de l’this compound implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle qualité. Le processus comprend la purification des intermédiaires et du produit final par des techniques telles que la chromatographie et la cristallisation. La production est réalisée dans des conditions contrôlées pour garantir la pureté et l’efficacité du composé.

Analyse Des Réactions Chimiques

Nucleic Acid Interaction Mechanism

Amustaline’s primary reaction involves:

-

Intercalation : The acridine moiety inserts between nucleic acid base pairs, stabilizing the molecule’s position .

-

Covalent bonding : The bis-alkylator effector reacts with guanine bases, forming irreversible mono-adducts and crosslinks .

This process occurs rapidly (2–3 hours), preventing pathogen replication by blocking transcription/translation machinery .

Hydrolysis and Degradation Pathways

This compound undergoes spontaneous hydrolysis under physiological conditions (pH 7.35–7.45):

-

Initial phase : Rapid hydrolysis with a half-life of ~20 minutes, driven by ester bond cleavage .

-

Secondary phase : Slower degradation (half-life ~7 hours) of residual intermediates .

Key degradation products include:

Residual this compound levels drop below 1 nM after 18–24 hours, meeting safety thresholds .

Role of Glutathione (GSH) in Reaction Modulation

GSH (20 mM in clinical formulations) serves as a critical quencher:

-

Reduces off-target reactions : Neutralizes free this compound to minimize binding to plasma proteins/RBC membranes .

-

Enhances safety : Prevents immune responses from acridine-bound RBC surface proteins .

-

Does not interfere with pathogen inactivation : GSH primarily acts in the extracellular compartment, leaving intracellular pathogens unaffected .

Applications De Recherche Scientifique

Amustaline, also known as S-303, is a compound used in nucleic acid-targeted pathogen inactivation technology to reduce the risk of transfusion-transmitted infectious diseases and transfusion-associated graft-versus-host disease linked to red blood cell (RBC) transfusions . The this compound-based pathogen reduction technology (PRT) utilizes glutathione (GSH) along with this compound .

Pathogen Inactivation

This compound, in conjunction with glutathione (GSH), effectively inactivates a broad spectrum of pathogens, including viruses, bacteria, protozoa, and leukocytes in red blood cell concentrates (RBCCs) .

Red Blood Cell Treatment

This compound-treated RBCs have hemoglobin (Hb) content equivalent to conventional RBCs and appropriate characteristics for transfusion . Clinical trials have assessed the safety and efficacy of this compound-treated RBCs during and after cardiac surgery .

Clinical Trials and Studies

Clinical trials have been conducted to assess the in vitro characteristics of this compound-treated RBCs compared to conventional RBCs, evaluating safety and efficacy of transfusion . Two generations of the this compound/GSH PRT for RBCs have been tested in clinical trials . An original process, based on 0.2 mM this compound and 2 mM GSH, completed three Phase 1 studies. Two Phase 3 clinical trials with the original process were halted early due to the appearance of treatment-emergent antibodies in some patients . The antibodies were directed at the acridine moiety of this compound bound to RBC surface membranes . A modified process using 0.2 mM this compound and 20 mM GSH reduces the immunogenicity of treated RBCs while maintaining their viability .

Safety Assessment

Preclinical studies support the safety of pathogen-reduced red blood cell concentrates (PR-RBCCs), suggesting no measurable genotoxic hazard associated with their transfusion . Studies indicated that there is no measurable genotoxic hazard associated with transfusion of this compound/GSH-treated RBCs .

Apheresis

Mécanisme D'action

L’amustaline exerce ses effets en s’intercalant dans les régions hélicoïdales des acides nucléiques des agents pathogènes et des leucocytes. Cette intercalation forme des adduits covalents et des liaisons croisées au sein des acides nucléiques, empêchant la réplication, la transcription et la traduction. Le caractère amphipathique du composé lui permet de traverser rapidement les membranes cellulaires et les enveloppes virales. Le glutathion est utilisé comme un piégeur pour réduire les réactions secondaires indésirables avec des molécules non nucléiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Amotosalène : Un autre agent de réduction des agents pathogènes utilisé dans les produits sanguins.

Bleu de méthylène : Utilisé pour l’inactivation des agents pathogènes dans le plasma.

Riboflavine : Employée dans la réduction des agents pathogènes pour les plaquettes et le plasma.

Unicité de l’amustaline

L’this compound est unique en raison de son mécanisme d’action spécifique impliquant la formation d’adduits covalents et de liaisons croisées au sein des acides nucléiques. Cette approche ciblée garantit une inactivation efficace d’un large spectre d’agents pathogènes et de leucocytes, ce qui en fait un outil précieux pour améliorer la sécurité des transfusions sanguines .

Activité Biologique

Amustaline, also known as S-303, is a compound utilized primarily in pathogen reduction technologies (PRT) for blood products. Its biological activity is characterized by its ability to inactivate a range of pathogens, including viruses, bacteria, and protozoa, while maintaining the viability of red blood cells (RBCs). This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions through a nucleic acid-targeted mechanism. It intercalates into nucleic acids and forms covalent adducts, which inhibits replication, transcription, and translation processes in pathogens. Following this interaction, this compound hydrolyzes to form S-300, a negatively charged product that is less biologically active. The presence of glutathione (GSH) enhances the safety profile by quenching free this compound and reducing non-specific side reactions.

Key Findings on Mechanism

- Half-life : At physiological pH (7.35–7.45), this compound has an initial half-life of approximately 20 minutes in the presence of GSH and RBCs, followed by a secondary half-life of about 7 hours .

- Pathogen Inactivation : Studies have shown that this compound effectively inactivates a broad spectrum of pathogens within hours .

Efficacy in Pathogen Inactivation

This compound has been tested extensively for its efficacy in inactivating various pathogens. Below is a summary of key studies demonstrating its effectiveness:

Clinical Studies and Outcomes

Several clinical trials have evaluated the safety and efficacy of this compound-treated RBCs. Notable findings from these studies include:

- Safety Profile : In a randomized controlled trial involving cardiac surgery patients, this compound-treated RBCs demonstrated no significant differences in adverse events compared to control RBCs .

- Post-Transfusion Recovery : A study showed comparable 24-hour post-transfusion recovery rates between this compound-treated and control RBCs (83.2% vs. 84.9%) meeting FDA standards for RBC viability .

- Hemoglobin Content : this compound-treated RBCs met European guidelines for hemoglobin content and hematocrit levels, confirming their suitability for transfusion .

Case Study: Cardiac Surgery Patients

A double-blind study assessed the use of this compound-treated RBCs during cardiac surgery. The results indicated:

- Mean Hemoglobin Content : The mean treatment difference was -2.27 g/unit, within acceptable equivalence margins.

- No Immune Response : None of the patients exhibited an immune response specific to this compound-treated RBCs .

Genotoxicity Assessment

The genotoxic potential of this compound has been evaluated through various assays:

Propriétés

Numéro CAS |

220180-88-1 |

|---|---|

Formule moléculaire |

C22H25Cl2N3O2 |

Poids moléculaire |

434.4 g/mol |

Nom IUPAC |

2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |

InChI |

InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |

Clé InChI |

BDLWRIAFNYVGTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |

SMILES canonique |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |

Apparence |

Solid powder |

Key on ui other cas no. |

220180-88-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.